

# **β-D-Galactofuranose: A Key Virulence Factor and Therapeutic Target in *Aspergillus fumigatus***

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## **Compound of Interest**

Compound Name: *beta-D-galactofuranose*

Cat. No.: B3056323

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

*Aspergillus fumigatus*, an opportunistic fungal pathogen, is a leading cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.<sup>[1]</sup> The fungal cell wall, a dynamic and essential organelle, plays a pivotal role in the host-pathogen interaction and is a prime target for antifungal drug development.<sup>[2][3]</sup> A unique component of the *A. fumigatus* cell wall is the five-membered ring form of galactose, β-D-galactofuranose (Galf).<sup>[4]</sup> This sugar, absent in mammals, is a critical constituent of various glycoconjugates, including galactomannan, and is intrinsically linked to the fungus's growth, cell wall integrity, and virulence.<sup>[1][5]</sup> This guide provides an in-depth analysis of the biosynthesis of Galf, its multifaceted role as a virulence factor, and its potential as a high-value target for novel antifungal therapies. We will explore the enzymatic machinery responsible for Galf synthesis, the consequences of its absence on fungal physiology and pathogenicity, and the current strategies for targeting this unique metabolic pathway.

## **Introduction: The Significance of the Fungal Cell Wall and β-D-Galactofuranose**

The cell wall of *A. fumigatus* is a complex and dynamic structure, primarily composed of polysaccharides such as β-(1,3)-glucans, chitin, and galactomannan.<sup>[2][6]</sup> It provides structural rigidity, protects the fungus from environmental stresses, and mediates interactions with the

host.<sup>[6]</sup> Many of the cell wall's components are not found in humans, making them attractive targets for antifungal drugs.<sup>[7]</sup>

$\beta$ -D-galactofuranose (Galf) is a furanose form of galactose that is a significant component of the *A. fumigatus* cell wall, constituting approximately 5% of its structure.<sup>[7]</sup> Galf is found in various cell wall glycoconjugates, including:

- Galactomannan: A major polysaccharide composed of a mannan core with side chains of  $\beta$ -1,5-linked Galf residues.<sup>[1][8]</sup>
- Glycosylphosphatidylinositol (GPI)-anchored proteins: Galf is a component of the glycan core of these membrane-anchored proteins.
- N- and O-linked glycans of glycoproteins: Galf can be found as a terminal residue on glycoproteins.<sup>[4]</sup>
- Glycosphingolipids: Galf is also a constituent of certain glycosphingolipids in *A. fumigatus*.<sup>[1]</sup>

The absence of Galf in mammals makes its biosynthetic pathway a highly specific and promising target for the development of new antifungal agents with potentially low host toxicity.<sup>[1][5]</sup>

## The Biosynthesis of $\beta$ -D-Galactofuranose: A Unique Fungal Pathway

The synthesis of Galf-containing molecules originates from UDP-glucose and involves a series of enzymatic steps primarily occurring in the cytoplasm and Golgi apparatus.<sup>[9][10]</sup>

### Key Enzymes in the Galf Biosynthetic Pathway

The central enzyme in this pathway is UDP-galactopyranose mutase (UGM), encoded by the *glfA* gene.<sup>[1][8]</sup> This flavin-dependent enzyme catalyzes the reversible isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf).<sup>[11][12]</sup> UDP-Galf then serves as the donor substrate for galactofuranosyltransferases.<sup>[1]</sup>

Another crucial enzyme is UDP-glucose 4-epimerase (UgeA), which converts UDP-glucose to UDP-galactopyranose, the substrate for UgmA.<sup>[9]</sup>

## Golgi-mediated Glycosylation

The synthesized UDP-Galf is transported into the lumen of the Golgi apparatus by a specific UDP-galactofuranose transporter (GlfB).<sup>[13]</sup> Within the Golgi, a series of galactofuranosyltransferases (Gfs), such as GfsA, GfsB, and GfsC, are responsible for transferring Galf residues from UDP-Galf to acceptor molecules, leading to the elongation of  $\beta$ -(1  $\rightarrow$  5)-galactofuranosyl chains on galactomannans and other glycoconjugates.<sup>[14][15]</sup>



[Click to download full resolution via product page](#)

## $\beta$ -D-Galactofuranose as a Multifaceted Virulence Factor

The presence of Galf in the cell wall is not merely structural; it plays a direct and significant role in the virulence of *A. fumigatus*. Deletion of the *glfA* gene, which completely abolishes Galf biosynthesis, leads to a range of phenotypic changes that collectively attenuate the fungus's pathogenic potential.<sup>[1][16]</sup>

## Impact on Fungal Growth and Morphology

*A. fumigatus* mutants lacking Galf ( $\Delta$ glfA) exhibit impaired growth, particularly at mammalian body temperature (37°C).<sup>[1]</sup> This temperature sensitivity is a key factor in the reduced virulence observed in animal models. Furthermore, the absence of Galf results in a thinner cell wall, suggesting a crucial role in maintaining cell wall architecture and integrity.<sup>[1][17]</sup> Studies using atomic force microscopy on the model fungus *Aspergillus nidulans* have shown that the absence of Galf biosynthesis enzymes leads to abnormal wall architecture and altered viscoelastic properties.<sup>[9][17]</sup>

## Contribution to Antifungal Drug Susceptibility

The altered cell wall structure in Galf-deficient mutants leads to increased susceptibility to several classes of antifungal agents.<sup>[1]</sup> This suggests that the presence of Galf contributes to the intrinsic tolerance of *A. fumigatus* to certain drugs. For instance, deletion or repression of genes involved in Galf biosynthesis in *A. nidulans* increased sensitivity to Caspofungin.<sup>[7]</sup>

| Antifungal Agent          | Effect of Galf Absence on Susceptibility | Reference |
|---------------------------|------------------------------------------|-----------|
| Caspofungin               | Increased                                | [7]       |
| Other cell wall stressors | Increased                                | [1]       |

## Attenuation of Virulence in Vivo

The culmination of these defects is a significant attenuation of virulence in animal models of invasive aspergillosis.<sup>[1]</sup> Mice infected with the  $\Delta$ glfA mutant of *A. fumigatus* show significantly higher survival rates compared to those infected with the wild-type strain.<sup>[1][18]</sup> This reduced virulence is likely a combined effect of impaired growth at physiological temperatures and a compromised cell wall that is more susceptible to host immune defenses.<sup>[1]</sup>

## Interaction with the Host Immune System

The Galf-containing molecules on the surface of *A. fumigatus* are important pathogen-associated molecular patterns (PAMPs) that are recognized by the host's innate immune

system.[2][3] The interaction between Galf and host immune receptors can influence the outcome of the infection.

While the precise receptors for Galf are still under investigation, it is known that galactomannan can be recognized by pattern recognition receptors (PRRs) on immune cells.[2] Interestingly, another cell wall polysaccharide, galactosaminogalactan (GAG), can mask  $\beta$ -(1,3)-glucans, thereby impairing their recognition by the dectin-1 receptor.[19] It is plausible that Galf-containing structures also play a role in modulating the exposure of other PAMPs, thereby influencing the host immune response.



[Click to download full resolution via product page](#)

## Targeting the Galf Pathway for Drug Development

The essentiality of Galf for the virulence of *A. fumigatus* and its absence in humans make the Galf biosynthetic pathway an ideal target for the development of novel antifungal drugs.[12]

## UDP-Galactopyranose Mutase (UGM) as a Prime Target

UGM is the most extensively studied enzyme in this pathway and is considered a highly attractive drug target.[20][21] It is a flavin-dependent enzyme that requires the reduced form of the flavin cofactor for activity.[11][22]

Kinetic Parameters of *A. fumigatus* UGM (AfUGM):

| Parameter | Value       | Substrate           | Reference |
|-----------|-------------|---------------------|-----------|
| kcat      | 72 ± 4 s-1  | UDP-galactofuranose | [11][22]  |
| KM        | 110 ± 15 μM | UDP-galactofuranose | [11][22]  |

## Screening for UGM Inhibitors

High-throughput screening assays have been developed to identify inhibitors of UGM.[20] These efforts have led to the discovery of several classes of inhibitors, including flavonoids. For example, (2S)-hesperetin and (2S)-naringenin have been identified as competitive inhibitors of UGM with respect to NADPH, with Ki values of 6 μM and 74 μM, respectively.[20][21] These compounds have been shown to affect cell wall biosynthesis in *A. fumigatus*.[20]

## Experimental Methodologies for Studying Galf Generation of Galf-deficient Mutants

A targeted gene deletion approach is commonly used to create mutants lacking specific enzymes in the Galf biosynthetic pathway, such as ΔglfA.[1] This involves replacing the target gene with a selectable marker via homologous recombination.

Protocol: Gene Deletion in *A. fumigatus*

- Construct a deletion cassette: Amplify the 5' and 3' flanking regions of the target gene (e.g., glfA) by PCR.
- Clone flanks: Ligate the flanking regions on either side of a selectable marker gene (e.g., hygromycin resistance).

- Protoplast transformation: Generate protoplasts from *A. fumigatus* mycelia using cell wall-degrading enzymes.
- Transformation: Transform the protoplasts with the deletion cassette using PEG-mediated transformation.
- Selection: Plate the transformed protoplasts on selective media containing the appropriate antibiotic.
- Screening and confirmation: Screen putative transformants by PCR and Southern blot analysis to confirm homologous recombination and gene deletion.

## Immunodetection of Galf

Monoclonal antibodies specific for  $\beta$ -linked Galf residues, such as the EB-A2 antibody, are valuable tools for detecting the presence and localization of Galf-containing glycoconjugates.<sup>[4]</sup> <sup>[23]</sup> This antibody is the basis for the commercial galactomannan ELISA test used in the diagnosis of invasive aspergillosis.<sup>[5]</sup><sup>[24]</sup>

### Protocol: Immunofluorescence Microscopy

- Fungal culture: Grow *A. fumigatus* hyphae on coverslips in appropriate media.
- Fixation: Fix the hyphae with paraformaldehyde.
- Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).
- Blocking: Block non-specific antibody binding with a blocking agent (e.g., bovine serum albumin).
- Primary antibody incubation: Incubate with a primary antibody specific for Galf (e.g., EB-A2).
- Secondary antibody incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
- Microscopy: Visualize the localization of Galf using a fluorescence microscope.

## UGM Enzyme Assay

The activity of UGM can be measured using a variety of assays, including a coupled-enzyme assay or by directly monitoring the conversion of UDP-Galp to UDP-Galf using HPLC.

#### Protocol: Coupled-Enzyme Assay for UGM Activity

- Reaction mixture: Prepare a reaction mixture containing purified UGM, UDP-Galp, and a coupling enzyme system (e.g., UDP-glucose dehydrogenase) that produces a detectable product (e.g., NADH).
- Initiate reaction: Start the reaction by adding the substrate (UDP-Galp).
- Spectrophotometric monitoring: Monitor the change in absorbance at 340 nm over time, which corresponds to the production of NADH.
- Calculate activity: Determine the enzyme activity from the rate of NADH production.

## Conclusion and Future Directions

$\beta$ -D-galactofuranose is a critical virulence factor in *Aspergillus fumigatus*, playing a vital role in fungal growth, cell wall integrity, and pathogenesis. The absence of Galf in humans makes its biosynthetic pathway a highly promising target for the development of novel, specific, and non-toxic antifungal therapies. The enzyme UDP-galactopyranose mutase stands out as a particularly attractive target, and ongoing research into its structure and mechanism will undoubtedly facilitate the design of potent and selective inhibitors. Further elucidation of the roles of galactofuranosyltransferases and the interaction of Galf-containing molecules with the host immune system will open up new avenues for therapeutic intervention against invasive aspergillosis.

## References

- El-Ganiny, A. M., Sanders, D. A. R., & Kaminskyj, S. G. W. (2009). *Aspergillus nidulans* galactofuranose biosynthesis affects antifungal drug sensitivity. *Medical Mycology*, 47(5), 523–531. [\[Link\]](#)
- Latgé, J. P. (2001). The cell wall of *Aspergillus fumigatus*: composition and biosynthesis. *Medical Mycology*, 39(sup1), 1–10. [\[Link\]](#)
- Latgé, J. P., Beauvais, A., & Chamilos, G. (2017). The Cell Wall of the Human Fungal Pathogen *Aspergillus fumigatus*: Biosynthesis, Organization, Immune Response, and Virulence. *Annual Review of Microbiology*, 71, 99–116. [\[Link\]](#)

- Al-dhafri, J. S., Al-hashimi, A. G., & Sobrado, P. (2017). Identification of *Aspergillus fumigatus* UDP-Galactopyranose Mutase Inhibitors. *Scientific Reports*, 7(1), 10836. [\[Link\]](#)
- Tefsen, B., Ram, A. F., van Die, I., & Routier, F. H. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. *Glycobiology*, 22(4), 456–469. [\[Link\]](#)
- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Routier, F. H. (2008). Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen *Aspergillus fumigatus*. *Eukaryotic Cell*, 7(8), 1268–1277. [\[Link\]](#)
- Lamarre, C., Beauvais, A., & Latgé, J. P. (2008). Contribution of galactofuranose to the virulence of the opportunistic pathogen *Aspergillus fumigatus*. *Eukaryotic Cell*, 7(8), 1268–1277. [\[Link\]](#)
- Veleti, S. K., Al-dhafri, J. S., & Sobrado, P. (2010). Characterization of Recombinant UDP-galactopyranose Mutase From *Aspergillus Fumigatus*. *Archives of Biochemistry and Biophysics*, 502(1), 49–55. [\[Link\]](#)
- Latgé, J. P., Beauvais, A., & Chamilos, G. (2017). The Cell Wall of the Human Fungal Pathogen *Aspergillus fumigatus*: Biosynthesis, Organization, Immune Response, and Virulence. *Annual Review of Microbiology*, 71, 99–116. [\[Link\]](#)
- Al-Dhafri, J. S., Al-Hashimi, A. G., & Sobrado, P. (2017). Identification of *Aspergillus fumigatus* UDP-Galactopyranose Mutase Inhibitors. *Scientific reports*, 7(1), 10836. [\[Link\]](#)
- Sheppard, D. C., & Filler, S. G. (2014).
- El-Ganiny, A. M., Sanders, D. A. R., & Kaminskyj, S. G. W. (2017). The Role of B-Galactofuranose in Cell Wall Surface Structure and Elasticity of *Aspergillus nidulans*. *Eukaryotic Cell*, 16(8), 830–840. [\[Link\]](#)
- Latgé, J. P. (2001). *Aspergillus fumigatus* cell wall: composition and biosynthesis. *Medical mycology*, 39(1\_suppl), 1-10. [\[Link\]](#)
- Veleti, S. K., Al-dhafri, J. S., & Sobrado, P. (2010). Characterization of recombinant UDP-galactopyranose mutase from *Aspergillus fumigatus*. *Archives of biochemistry and biophysics*, 502(1), 49-55. [\[Link\]](#)
- Komachi, Y., Hatakeyama, S., Motomatsu, H., Izumitsu, K., Morita, T., & Fujikawa, T. (2020). Biosynthesis of  $\beta$ -(1 → 5)
- Pan, F., & Sobrado, P. (2012). Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens. *Current pharmaceutical design*, 18(33), 5184–5192. [\[Link\]](#)
- El-Ganiny, A. M., Sanders, D. A., & Kaminskyj, S. G. (2017). Quantifying the Importance of Galactofuranose in *Aspergillus nidulans* Hyphal Wall Surface Organization by Atomic Force Microscopy. *Eukaryotic Cell*, 16(8), 830–840. [\[Link\]](#)
- El-Ganiny, A. M., Sanders, D. A. R., & Kaminskyj, S. G. W. (2017). Quantifying the Importance of Galactofuranose in *Aspergillus nidulans* Hyphal Wall Surface Organization by Atomic Force Microscopy. *Eukaryotic Cell*, 16(8). [\[Link\]](#)

- Morelle, W., & Latgé, J. P. (2020). Galactomannan Produced by *Aspergillus fumigatus*: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. *Molecules*, 25(22), 5277. [\[Link\]](#)
- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Routier, F. H. (2008). Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen *Aspergillus fumigatus*. *Eukaryotic Cell*, 7(8), 1268-1277. [\[Link\]](#)
- Latgé, J. P. (2003). Galactofuranose containing molecules in *Aspergillus fumigatus*. *Medical Mycology*, 41(5), 369–374. [\[Link\]](#)
- Engel, J., Schmalhorst, P. S., Ragg, E., & Routier, F. H. (2009). Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose. *The Journal of biological chemistry*, 284(51), 35691–35699. [\[Link\]](#)
- de la Cruz, J., & Martín-Santamaría, S. (2017). Galactofuranose Antigens, a Target for Diagnosis of Fungal Infections in Humans. *Future Science OA*, 3(3), FSO200. [\[Link\]](#)
- de la Cruz, J., & Martín-Santamaría, S. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. *Future science OA*, 3(3), FSO200. [\[Link\]](#)
- Fontaine, T. (2020). Galactomannan Produced by *Aspergillus fumigatus*: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker. *Molecules* (Basel, Switzerland), 25(22), 5277. [\[Link\]](#)
- Zhang, X., Wang, Y., Zhang, C., Wang, C., & Xu, Y. (2016). Galactofuranose (Galf)-containing sugar chain contributes to the hyphal growth, conidiation and virulence of *F. oxysporum* f.sp. *cucumerinum*. *Scientific reports*, 6, 35985. [\[Link\]](#)
- Fontaine, T. (2018).
- de la Cruz, J., & Martín-Santamaría, S. (2017). Galactofuranose Antigens, a Target for Diagnosis of Fungal Infections in Humans. *Future Science OA*, 3(3). [\[Link\]](#)
- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Routier, F. H. (2008). Contribution of galactofuranose to the virulence of the opportunistic pathogen *aspergillus fumigatus*. *Eukaryotic Cell*, 7(8), 1268-1277. [\[Link\]](#)
- St-Denis, A., & St-Pierre, Y. (2016). Galactofuranose-Related Enzymes: Challenges and Hopes. *International journal of molecular sciences*, 17(10), 1673. [\[Link\]](#)
- Schmalhorst, P. S., Krappmann, S., Verveken, W., Rohde, M., Müller, M., Gleich, B., ... & Routier, F. H. (2008). Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen *Aspergillus fumigatus*. *Eukaryotic Cell*, 7(8), 1268-1277. [\[Link\]](#)
- Lee, M. J., & Sheppard, D. C. (2016). Galactosaminogalactan (GAG) and its multiple roles in *Aspergillus* pathogenesis. *Current opinion in microbiology*, 32, 107–112. [\[Link\]](#)
- Gibson, G. R., Hutkins, R., Sanders, M. E., Prescott, S. L., Reimer, R. A., Salminen, S. J., ... & Verbeke, K. (2017). Immune Response of Fructo and Galacto-Oligosaccharides. *Comprehensive Reviews in Food Science and Food Safety*, 16(5), 856-873. [\[Link\]](#)

- Singh, M., O'Hagan, D. T., & Uguzzoli, M. (2000). Immune Responses in Mice of Beta-Galactosidase Adsorbed or Encapsulated in Poly(lactic Acid) and Poly(lactic-Co-Glycolic Acid) Microspheres. *Journal of pharmaceutical sciences*, 89(2), 243–251. [Link]
- Galdeano, C. M., & Perdigón, G. (2010). Role of Toll-like receptors in the development of immunotolerance mediated by probiotics. *The British journal of nutrition*, 103 Suppl 1, S50–S56. [Link]

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. Contribution of Galactofuranose to the Virulence of the Opportunistic Pathogen *Aspergillus fumigatus* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. The Cell Wall of the Human Fungal Pathogen *Aspergillus fumigatus*: Biosynthesis, Organization, Immune Response, and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. *Aspergillus nidulans* galactofuranose biosynthesis affects antifungal drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. longdom.org [longdom.org]
- 11. Characterization of recombinant UDP-galactopyranose mutase from *Aspergillus fumigatus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting UDP-Galactopyranose Mutases from Eukaryotic Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the Fungal Cell Wall Polysaccharide Galactomannan Requires Intraluminal GDP-mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]
- 15. Galactomannan Produced by *Aspergillus fumigatus*: An Update on the Structure, Biosynthesis and Biological Functions of an Emblematic Fungal Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Contribution of galactofuranose to the virulence of the opportunistic pathogen *aspergillus fumigatus* [publica.fraunhofer.de]
- 19. Galactosaminogalactan (GAG) and its multiple roles in *Aspergillus* pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Identification of *Aspergillus fumigatus* UDP-Galactopyranose Mutase Inhibitors | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. sobradolab.weebly.com [sobradolab.weebly.com]
- 23. Galactofuranose antigens, a target for diagnosis of fungal infections in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [ $\beta$ -D-Galactofuranose: A Key Virulence Factor and Therapeutic Target in *Aspergillus fumigatus*]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3056323#beta-d-galactofuranose-as-a-virulence-factor-in-aspergillus-fumigatus>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)